(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol

JNK3 inhibition kinase selectivity scaffold optimization

The compound (5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol (CAS 2092562-92-8) is a heterocyclic building block featuring a pyrazole core substituted with an isopropyl group at position 5 and a thiophene ring at position 3, with a hydroxymethyl substituent at the 1‑position. This scaffold is structurally related to the thiophene-pyrazolourea pharmacophore that has yielded potent, isoform-selective JNK3 kinase inhibitors with oral bioavailability and brain penetration.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
Cat. No. B12978850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NN1CO)C2=CC=CS2
InChIInChI=1S/C11H14N2OS/c1-8(2)10-6-9(12-13(10)7-14)11-4-3-5-15-11/h3-6,8,14H,7H2,1-2H3
InChIKeyQOTNJTNQSVSFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol: A Thiophene-Functionalized Pyrazole Methanol Building Block for Kinase-Targeted Synthesis


The compound (5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol (CAS 2092562-92-8) is a heterocyclic building block featuring a pyrazole core substituted with an isopropyl group at position 5 and a thiophene ring at position 3, with a hydroxymethyl substituent at the 1‑position . This scaffold is structurally related to the thiophene-pyrazolourea pharmacophore that has yielded potent, isoform-selective JNK3 kinase inhibitors with oral bioavailability and brain penetration [1].

Why Generic Pyrazole Methanols Cannot Replace (5-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol in JNK3-Targeted Synthesis


The thiophene substituent at position 3 and the isopropyl group at position 5 are critical for downstream kinase binding. In the thiophene-pyrazolourea series, the 3,5-disubstituted thiophene regioisomer (analogue 6) gave a JNK3 IC₅₀ of 0.05 µM with 72‑fold selectivity over JNK1 [1]. Replacement of the thiophene with thiazole abolished JNK3 inhibition, and alternative regioisomers (2,4‑ or 2,6‑disubstituted) showed 4‑ to 16‑fold weaker potency [1]. Consequently, pyrazole methanols lacking the specific 5‑isopropyl‑3‑(thiophen‑2‑yl) substitution pattern cannot serve as intermediates for the same pharmacophore and would not be expected to yield comparably potent JNK3 inhibitors.

Quantitative Differentiation Evidence for (5-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol


JNK3 Inhibitory Activity of the Thiophene-Pyrazolourea Scaffold: Class-Level Inference for the Methanol Precursor

The thiophene-pyrazolourea scaffold that can be derived from (5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol achieves JNK3 IC₅₀ values from 0.2 µM down to 8 nM depending on the amide substituent [1]. The best urea analogue (compound 16) has an IC₅₀ of 8 nM, while the oxetane analogue (17) has an IC₅₀ of 35 nM with exquisite selectivity (<20% inhibition of 373 other kinases) [1]. This is contrasted with the earlier pyrazole-urea lead 1, which showed >80% inhibition of 4 off-target kinases at 10 µM [1]. These data illustrate the critical role of the thiophene substitution pattern, which is pre-installed in the title methanol building block.

JNK3 inhibition kinase selectivity scaffold optimization

Purity Specification of (5-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol Relative to the Aldehyde Analog

Commercially, (5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is supplied at 98% purity (HPLC) . The structurally analogous aldehyde 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde (CAS 2098070-85-8) is also specified at 98% . However, the methanol derivative is inherently less prone to air oxidation and imine formation, which can degrade the aldehyde during storage and handling; the aldehyde analog frequently requires stabilizers or cold storage, whereas the methanol is stable at ambient temperature .

purity quality control aldehyde impurity

Regioisomeric Impact on JNK3 Affinity: Evidence from the Thiophene-Pyrazolourea Series

In the thiophene-pyrazolourea series, the 3,5-disubstituted thiophene regioisomer (analogue 6) gave JNK3 IC₅₀ = 0.05 µM, while the 2,6- (analogue 4) and 2,4- (analogue 5) disubstituted regioisomers gave 0.8 µM and 0.2 µM respectively [1]. This 4–16-fold potency difference underscores the necessity of the exact 3,5-substitution pattern, which is fixed in the title methanol building block. Alternative starting materials that place the thiophene at a different position on the pyrazole would yield downstream urea analogues with diminished JNK3 binding.

regioisomer structure-activity relationship kinase inhibition

Isoform Selectivity Against JNK1: Scaffold-Dependent Window

The 3,5-disubstituted-thiophene pyrazolourea derived from the title methanol building block achieves 72‑fold selectivity for JNK3 over JNK1 (JNK1 IC₅₀ = 3.6 µM, JNK3 IC₅₀ = 0.05 µM) [1]. In contrast, early pyrazole-urea lead 1, which lacks the optimized thiophene substitution, showed broad kinase inhibition, hitting 4 kinases at >80% inhibition at 10 µM [1]. This selectivity window is scaffold-encoded; starting from a building block lacking the thiophene moiety forfeits this selectivity advantage.

isoform selectivity JNK1 off-target

Application Scenarios for (5-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol Based on Evidence


Synthesis of Isoform-Selective JNK3 Inhibitors for Neurodegenerative Disease Programs

The methanol building block serves as the penultimate intermediate for the thiophene-pyrazolourea JNK3 inhibitor series described by Feng et al. [1]. Using this pre-functionalized scaffold, medicinal chemistry teams can rapidly explore amide/urea substituent SAR to optimize potency (IC₅₀ down to 8 nM) and oral brain-penetrant pharmacokinetics for Alzheimer's and Parkinson's targets.

Kinase Selectivity Profiling in Chemical Biology Studies

Because the 3,5-disubstituted-thiophene pyrazolourea chemotype exhibits <20% inhibition of 373 off-target kinases at 10 µM [1], intermediates derived from the title compound are suitable for chemical probe development requiring stringent kinome-wide selectivity.

Scaffold-Hopping Campaigns Starting from a Privileged Pyrazole Core

The methanol handle permits diverse functionalization (e.g., oxidation to aldehyde, activation to leaving group, direct urea formation) while retaining the critical 5-isopropyl-3-(thiophen-2-yl) substitution that drives JNK3 potency. This enables scaffold-hopping efforts to identify novel chemotypes with improved DMPK properties [1].

Quality-Controlled Building Block Supply for Multi-Step Parallel Synthesis

With a commercial purity of 98% and ambient storage stability, the title compound minimizes re-purification and weighing overhead in automated parallel synthesis workflows, in contrast to the aldehyde analog that requires cold-chain logistics .

Quote Request

Request a Quote for (5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.